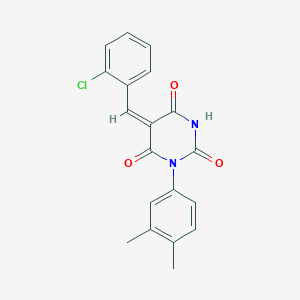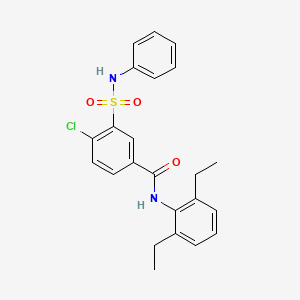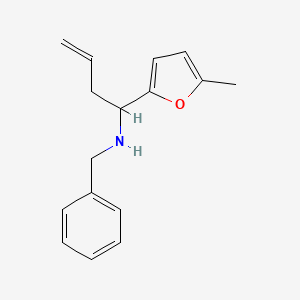
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide, also known as Compound I, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have neuroprotective effects and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has demonstrated antimicrobial activity against various strains of bacteria and fungi.
作用機序
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and antimicrobial activity against various strains of bacteria and fungi. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its potential for use in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is relatively easy to synthesize and has demonstrated low toxicity in animal studies. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the efficacy and safety of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in clinical trials.
合成法
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-methylbenzene with 2,3-dimethoxybenzaldehyde to form 2-(2-bromo-1-methylphenyl)-3-methoxybenzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a base to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-5-4-6-16(11-14)28-13-21(25)24-15-9-10-19-20(12-15)23(27)18-8-3-2-7-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVVOQIOUVAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(3-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)

![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)